![molecular formula C19H20N2O5S B2907622 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine CAS No. 823829-34-1](/img/structure/B2907622.png)
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in the development and progression of various diseases such as cancer and inflammatory disorders. Inhibition of these enzymes by 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine may lead to the suppression of these diseases.
Biochemical and Physiological Effects:
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. In addition, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, one of the limitations of using this compound is its toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations.
Future Directions
There are several future directions for the study of 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine. One direction is to study the structure-activity relationship of this compound to identify more potent and selective inhibitors of COX-2 and MMPs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its efficacy and safety in vivo. In addition, this compound can be modified to improve its solubility and bioavailability. Finally, this compound can be used as a lead compound for the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has been achieved using various methods. One of the most common methods involves the reaction of 2,6-dimethylmorpholine with furan-2-carbaldehyde and benzenesulfonyl chloride in the presence of a base. This reaction leads to the formation of the oxazole ring and the benzenesulfonyl group on the nitrogen atom of the morpholine ring.
Scientific Research Applications
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine has been studied for its potential applications in medicinal chemistry. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and inflammatory disorders.
properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13-11-21(12-14(2)25-13)19-18(20-17(26-19)16-9-6-10-24-16)27(22,23)15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKBOHWRHBYFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2907543.png)
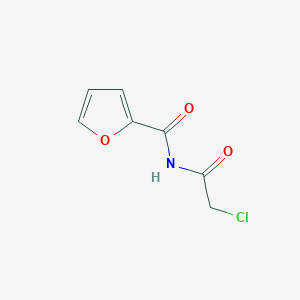

![Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2907548.png)

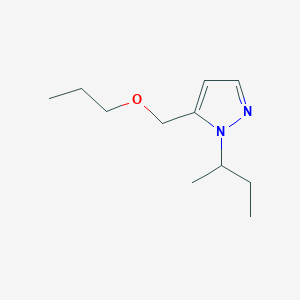
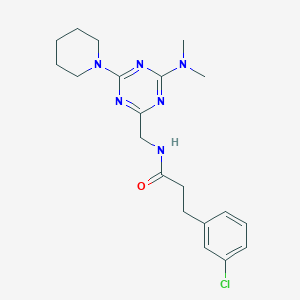
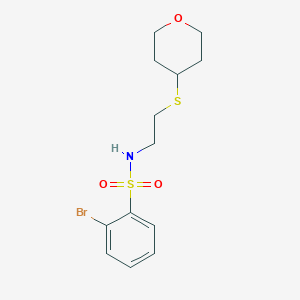
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B2907559.png)
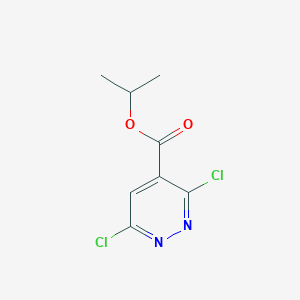
![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)